Atropine Synthesis Yield: Acetyltropoyl Chloride One-Pot Route vs. Direct Esterification and Phenylacetyl Chloride Flow Route
The acetyltropoyl chloride-mediated one-pot process (WO2016016692A1) delivers approximately 75% crude atropine yield at 2 kg batch scale, with 90% recovery after crystallization and 95% conversion efficiency to atropine hemisulfate hemihydrate salt [1]. In contrast, the direct esterification of tropine with tropic acid (bypassing the acid chloride intermediate) yields 70–75% under micro-scale conditions but suffers from documented side reactions including dehydration to apocompounds and dimerization that compromise purity at preparative scale [2]. The phenylacetyl chloride continuous-flow route achieves only 30% actual atropine yield (34% average in optimized microfluidics with 8 min residence time), representing a ~2.5-fold yield deficit versus the acetyltropoyl chloride process [3].
| Evidence Dimension | Isolated atropine yield (overall process) |
|---|---|
| Target Compound Data | ~75% crude atropine yield; ~90% after crystallization; ~95% conversion to sulfate salt (2 kg batch scale) |
| Comparator Or Baseline | Direct esterification (tropine + tropic acid): 70–75% (micro-scale); Phenylacetyl chloride continuous flow: 30–34% actual yield |
| Quantified Difference | ~2.5-fold yield advantage over phenylacetyl chloride flow route; comparable nominal yield to direct esterification but with superior scalability and byproduct profile |
| Conditions | Acetyltropoyl chloride route: one-pot, ambient temperature, DCM solvent, 2 kg tropic acid scale (WO2016016692A1); Direct esterification: micro-scale; Phenylacetyl chloride: continuous-flow microfluidics, 8 min residence time (Analyst 2017) |
Why This Matters
For procurement, the ~75% yield at kilogram scale with a one-pot, ambient-temperature process translates directly to lower cost-of-goods and simpler technology transfer compared to the 30–34% yield continuous-flow alternative or the side-reaction-prone direct esterification route.
- [1] WO2016016692A1 – Process for preparation of atropine. ROUVER INVESTMENT S.À.R.L; COSTA, FL; LHERMITTE, H. Page/Page column 8; ChemicalBook synthesis page. Crude atropine yield ~75%; crystallization yield ~90%; sulfate salt conversion ~95%. Available at: https://patents.google.com/patent/WO2016016692A1/en View Source
- [2] IL118660A – Process for preparing enantiomerically pure tropic acid esters. Boehringer Ingelheim KG. Lines 22–32: side reactions (dehydration to apocompounds, dimerisation) with conventional tropic acid chloride route. Available at: https://patents.google.com/patent/IL118660A/en View Source
- [3] Falcone CE, Jaman Z, Wleklinski M, Koswara A, Thompson DH, Cooks RG. Reaction screening and optimization of continuous-flow atropine synthesis by preparative electrospray mass spectrometry. Analyst. 2017;142:2836-2845. doi:10.1039/C7AN00622E. Phenylacetyl chloride route: 30% actual yield, 34% average. Available at: https://pubs.rsc.org/en/content/articlelanding/2017/an/c7an00622e View Source
